6-Mercapto-2-methylnicotinaldehyde

Beschreibung

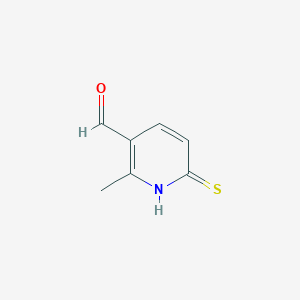

6-Mercapto-2-methylnicotinaldehyde is a heterocyclic organic compound featuring a pyridine backbone substituted with a mercapto (–SH) group at the 6-position, a methyl group at the 2-position, and an aldehyde (–CHO) moiety. This structure confers unique reactivity, particularly in metal coordination and nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis and materials science.

Eigenschaften

Molekularformel |

C7H7NOS |

|---|---|

Molekulargewicht |

153.20 g/mol |

IUPAC-Name |

2-methyl-6-sulfanylidene-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H7NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10) |

InChI-Schlüssel |

GOGJYKQIFPZQHN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=S)N1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Mercapto-2-methylnicotinaldehyd beinhaltet typischerweise die Reaktion von 6-Methylnicotinsäure mit einem geeigneten Thiolreagenz unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Mercapto-2-methylnicotinaldehyd kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig Spezialgeräte zur Temperatur- und pH-Kontrolle eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Mercapto-2-methylnicotinaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Mercaptogruppe kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Mercaptogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Iod (I₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Nukleophile wie Alkylhalogenide können unter basischen Bedingungen mit der Mercaptogruppe reagieren.

Hauptprodukte

Oxidation: Bildung von Disulfiden.

Reduktion: Bildung von 6-Mercapto-2-methylnicotinalkohol.

Substitution: Bildung von alkylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that 6-Mercapto-2-methylnicotinaldehyde exhibits potential anticancer activity. Compounds with similar structures have been shown to inhibit various cancer cell lines, suggesting that this compound may also possess cytotoxic properties against malignancies. Studies have reported its effectiveness against specific types of cancer, including breast carcinoma and lung cancer, by inducing apoptosis in cancer cells through mitochondrial pathways and interfering with cell cycle progression.

Mechanism of Action

The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : Evidence suggests it may cause cell cycle arrest at critical checkpoints.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Its efficacy is particularly noted against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Summary of Antimicrobial Activities

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Streptococcus pneumoniae | High |

Neuropharmacological Potential

There is growing interest in the neuropharmacological applications of this compound, especially as a potential treatment for neurodegenerative diseases. Its ability to modulate neurotransmitter levels and inhibit acetylcholinesterase suggests it could be beneficial in treating conditions like Alzheimer’s disease.

Case Study: Acetylcholinesterase Inhibition

A study explored the inhibitory effects of this compound on acetylcholinesterase, revealing promising results that indicate its potential as a therapeutic agent for cognitive enhancement and neuroprotection.

Agricultural Applications

The compound's properties extend into agriculture, particularly as a potential pesticide or fungicide. Its efficacy against plant pathogens has been documented, making it a candidate for developing environmentally friendly agricultural chemicals.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that modifications to the compound significantly enhanced its antimicrobial potency against gram-positive bacteria, establishing a correlation between structural features and biological activity.

Wirkmechanismus

The mechanism of action of 6-Mercapto-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 6-Mercapto-2-methylnicotinaldehyde with mercapto-containing analogs from the Kanto Reagents catalog () and Mercaptamine Hydrochloride (). Key differentiating factors include functional groups, molecular weights, boiling points, and applications.

Table 1: Physical and Functional Properties of Selected Mercapto Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | Not provided | ~165.2* | Not available | Not available | –SH, –CHO, pyridine, –CH₃ | Organic synthesis, metal chelation |

| 3-Mercapto-1-hexanol | 51755-85-0 | 134.24 | 220–222 | 0.988 | –SH, –OH | Flavoring agent, fragrance |

| 2-Mercapto-1-methylimidazole | 60-56-0 | 114.16 | 307 | 1.42 | –SH, imidazole | Pharmaceuticals (antithyroid) |

| 3-Mercapto-1,2-propanediol | 96-27-5 | 108.16 | 118–120 (5 mmHg) | 1.321 | –SH, –OH | Biochemical research |

| Mercaptamine Hydrochloride (Cysteamine) | 156-57-0 | 113.61 | 129–131 (decomposes) | 1.839 | –SH, –NH₂ | Cystinosis treatment |

*Estimated based on molecular formula C₈H₇NOS.

Key Findings:

Functional Group Diversity: Unlike 3-Mercapto-1-hexanol (alcohol and thiol) or Mercaptamine (amine and thiol), this compound’s aldehyde and pyridine groups enhance its electrophilicity, enabling applications in Schiff base formation or coordination chemistry .

Thermal Stability :

- 2-Mercapto-1-methylimidazole has a high boiling point (307°C) due to strong hydrogen bonding and aromatic stability, whereas this compound’s aldehyde group may lower thermal stability, favoring room-temperature reactions .

Biological Activity: Mercaptamine Hydrochloride is clinically used for cystinosis due to its thiol-disulfide exchange capability . In contrast, this compound’s aldehyde group likely limits direct therapeutic use but enhances its role as a synthetic intermediate.

Density and Solubility :

- The higher density of 2-Mercapto-1-methylimidazole (1.42 g/cm³) compared to 3-Mercapto-1,2-propanediol (1.321 g/cm³) reflects differences in molecular packing influenced by aromaticity and hydrogen bonding .

Biologische Aktivität

6-Mercapto-2-methylnicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

This compound has a molecular formula of C7H8N2OS and features a thiol group that contributes to its reactivity and biological activity. The presence of the aldehyde group allows it to participate in various biochemical reactions, forming Schiff bases with amines, which are crucial intermediates in many biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its thiol group can form disulfide bonds, influencing protein structure and function. Additionally, the aldehyde moiety may engage in nucleophilic attacks on proteins, potentially modifying their activity and stability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens, making it a candidate for further investigation as an antimicrobial agent.

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in diseases such as cancer.

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant properties of various nicotinaldehyde derivatives found that this compound significantly reduced lipid peroxidation in vitro. The compound exhibited a dose-dependent response, indicating its potential utility in preventing oxidative damage in cells .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of several thiol-containing compounds, this compound demonstrated notable activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its thiol reactivity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.